- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

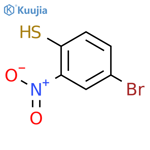

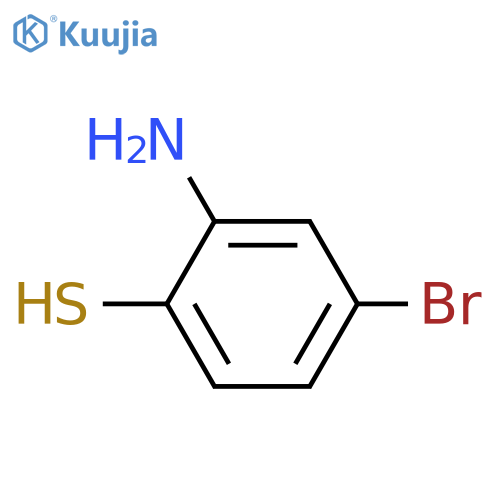

Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

93933-49-4 structure

Nome del prodotto:2-amino-4-bromobenzene-1-thiol

Numero CAS:93933-49-4

MF:C6H6BrNS

MW:204.087539196014

MDL:MFCD09909742

CID:752460

PubChem ID:12199294

2-amino-4-bromobenzene-1-thiol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzenethiol, 2-amino-4-bromo-

- 2-AMINO-4-BROMOBENZENETHIOL

- 2-Amino-4-bromothiophenol

- 2-Amino-4-bromobenzenethiol (ACI)

- 2-Amino-4-bromobenzene-1-thiol

- AB54823

- AKOS009436861

- DTXSID60480122

- 4-Brom-2-amino-thiophenol

- BS-13083

- 2-Amino-4-bromo-benzenethiol

- CS-0007656

- DB-346733

- SCHEMBL489124

- EN300-40438

- 93933-49-4

- WKEYPPZTEITNHZ-UHFFFAOYSA-N

- MFCD09909742

- 2-amino-4-bromobenzene-1-thiol

-

- MDL: MFCD09909742

- Inchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2

- Chiave InChI: WKEYPPZTEITNHZ-UHFFFAOYSA-N

- Sorrisi: BrC1C=C(N)C(S)=CC=1

Proprietà calcolate

- Massa esatta: 202.94043g/mol

- Massa monoisotopica: 202.94043g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

- Complessità: 99.1

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.1

- Superficie polare topologica: 27Ų

2-amino-4-bromobenzene-1-thiol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-100mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 100mg |

¥262.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1015091-250mg |

2-AMINO-4-BROMOBENZENETHIOL |

93933-49-4 | 97% | 250mg |

$115 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124073-1G |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 1g |

¥ 3,504.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-2.5g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 2.5g |

¥17784 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

¥470.0 | 2024-07-18 | |

| Enamine | EN300-40438-2.5g |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 94% | 2.5g |

$760.0 | 2023-02-10 | |

| Alichem | A019089855-1g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 1g |

$1094.98 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI422-200mg |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 97% | 200mg |

1288.0CNY | 2021-07-15 | |

| Alichem | A019089855-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

$437.78 | 2023-08-31 | |

| Advanced ChemBlocks | H-8776-5G |

2-Amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 5G |

$1,150 | 2023-09-15 |

2-amino-4-bromobenzene-1-thiol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

1.2 Reagents: Pyridine ; 100 °C

1.2 Reagents: Pyridine ; 100 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

Riferimento

- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; overnight, reflux; reflux → rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

Riferimento

- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol , Water ; 4 h, reflux

Riferimento

- Indoline dyes with benzothiazole unit for dye-sensitized solar cells, Chemistry Letters, 2016, 45(5), 517-519

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Disodium sulfide Solvents: Water ; rt → 100 °C; 24 h, 100 °C

Riferimento

- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 15 h, 65 °C

Riferimento

- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

Riferimento

- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines, Chemistry - A European Journal, 2017, 23(19), 4547-4550

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

- Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines, Journal of the American Chemical Society, 2015, 137(16), 5320-5323

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; 4 h, 140 °C

Riferimento

- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; overnight, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

Riferimento

- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

Riferimento

- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt

Riferimento

- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium disulfide Solvents: Water ; 4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

Riferimento

- Synthesis of 5-bromo-2-methylbenzothiazole, Huaxue Shiji, 2015, 37(2), 189-192

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners, Journal of Medicinal Chemistry, 1991, 34(1), 108-22

2-amino-4-bromobenzene-1-thiol Raw materials

- 4-Bromo-2-nitrobenzenethiol

- Disulfide, bis(4-bromo-2-nitrophenyl)

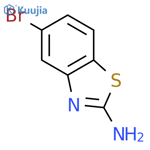

- 5-bromo-1,3-benzothiazol-2-amine

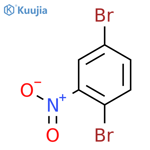

- 1,4-Dibromo-2-nitrobenzene

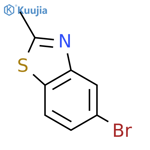

- 5-Bromo-2-methylbenzothiazole

2-amino-4-bromobenzene-1-thiol Preparation Products

2-amino-4-bromobenzene-1-thiol Letteratura correlata

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

2. Book reviews

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

93933-49-4 (2-amino-4-bromobenzene-1-thiol) Prodotti correlati

- 2172085-52-6(1-bromo-3,3,5-trimethyl-1-nitrocyclohexane)

- 2137542-23-3(1H-Pyrazole, 4-bromo-5-iodo-1-(2-methoxyethyl)-)

- 921528-30-5(3-methyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide)

- 436852-20-9(1-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethan-1-one)

- 847344-76-7(1-(5-ethyl-2-hydroxyphenyl)-2-methylpropan-1-one)

- 1134714-88-7(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid)

- 1226442-81-4(7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one)

- 1338987-45-3(2-cyclopropanecarbonyl-4-propylcyclohexan-1-one)

- 1564474-72-1(3-[(2-Fluoro-3-methoxyphenyl)methoxy]azetidine)

- 1783600-65-6(2-Bromo-8-methoxy-4-methylquinazoline)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):515.0/1550.0